molecular formula C8H10N4O2 B11902955 1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione CAS No. 4318-52-9

1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione

Cat. No.: B11902955
CAS No.: 4318-52-9
M. Wt: 194.19 g/mol
InChI Key: QICGQMKSHUEGMW-UHFFFAOYSA-N
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Description

1,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a fused ring system that combines pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

1,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. This mechanism is particularly relevant in the context of kinase inhibition, where the compound can interfere with cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A closely related compound with similar biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents that exhibit a range of pharmacological properties.

Uniqueness

1,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 1, 5, and 7 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

4318-52-9

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C8H10N4O2/c1-10-6-5(4-9-12(6)3)7(13)11(2)8(10)14/h4H,1-3H3

InChI Key

QICGQMKSHUEGMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN2C)C(=O)N(C1=O)C

Origin of Product

United States

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